2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-20(14-28(25,26)17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)27-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUQHBJMZASEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.
Introduction of the Benzenesulfonyl Group: The benzothiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.
Acetamide Formation: Finally, the sulfonylated benzothiazole is coupled with an acetamide derivative under appropriate conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Coupling Agents: EDCI, DMAP.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
The compound has been investigated for various biological activities:
Antitumor Activity
Research indicates that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. The sulfonamide group may inhibit key enzymes involved in cancer cell growth, while the benzothiazole component can interfere with cell signaling pathways associated with apoptosis and cell cycle regulation.
Antimicrobial Properties
Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Therapeutic Potential
Given its promising biological activities, 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : For treating infections caused by resistant strains of bacteria and fungi.
- Enzyme Inhibitors : Targeting specific pathways in disease models such as inflammation and pain.
Mechanism of Action
The mechanism by which 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The target compound’s structural analogs differ in substituents on the acetamide chain, heterocyclic cores, and aromatic systems. Key comparisons include:
Table 1: Structural Features of Selected Analogs
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
Biological Activity
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research studies.
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and suitable aldehydes or ketones.
- Sulfonylation : The compound is then treated with benzenesulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group.
- Acetamide Formation : Finally, acetamide linkage is established through reaction with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. In a study evaluating various benzothiazole derivatives against gram-positive and gram-negative bacteria, compounds demonstrated significant antibacterial activity. For instance:
- S. aureus : MIC of 12.5 μg/mL
- E. coli : MIC of 3.125 μg/mL
These results indicate that the compound possesses strong inhibitory effects against multiple bacterial strains, suggesting its potential as a lead candidate for antibiotic development .
Anticancer Potential
In addition to its antimicrobial properties, compounds related to this structure have shown promise in cancer research. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of DNA Gyrase : This enzyme plays a crucial role in DNA replication and repair; thus, its inhibition can lead to cell death in rapidly dividing cancer cells.
- Modulation of Apoptotic Pathways : Certain derivatives have been found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes such as DNA gyrase and other bacterial proteins, leading to inhibition of their activity.
- Protein Binding : The sulfonamide group enhances binding affinity to target proteins, which is critical for its biological efficacy.
Study on Antimicrobial Activity
A comprehensive study conducted on a series of benzothiazole derivatives found that those with an acetamide linkage exhibited significant antimicrobial activity. The study utilized minimum inhibitory concentration (MIC) assays and zone of inhibition tests against various pathogens .
| Compound Name | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| BTC-j | S. aureus | 12.5 |
| BTC-r | E. coli | 3.125 |
| BTC-f | P. aeruginosa | 6.25 |
Anticancer Evaluation
In vitro studies have demonstrated that certain benzothiazole derivatives can inhibit cancer cell growth by inducing apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
